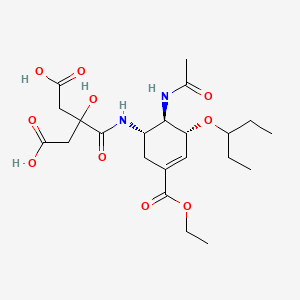
3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic Acid (Oseltamivir Impurity pound(c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amides, esters, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and ethoxycarbonyl groups. The pentan-3-yloxy group is then added through an etherification reaction. Finally, the carbamoyl and hydroxypentanedioic acid groups are introduced through amidation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of continuous flow processes to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The ethoxycarbonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme-substrate interactions.
Medicine: It may have potential as a drug candidate due to its multiple functional groups that can interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve hydrogen bonding, hydrophobic interactions, and covalent bonding with specific amino acid residues in proteins. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(((1S,5R,6R)-6-Acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
- 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(butan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
Uniqueness
The uniqueness of 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H34N2O10 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
3-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(30)33-7-3)8-15(19(16)23-12(4)25)24-21(31)22(32,10-17(26)27)11-18(28)29/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,31)(H,26,27)(H,28,29)/t15-,16+,19+/m0/s1 |
Clé InChI |
NIUNNNMTYICPRJ-FRQCXROJSA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C(CC(=O)O)(CC(=O)O)O)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C(CC(=O)O)(CC(=O)O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


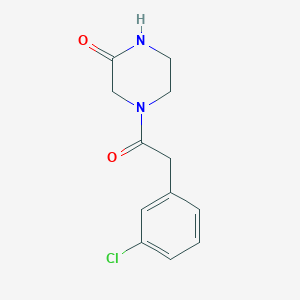
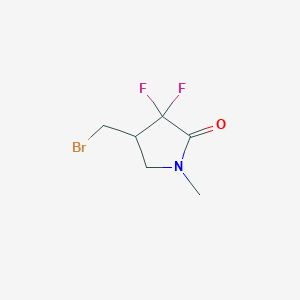
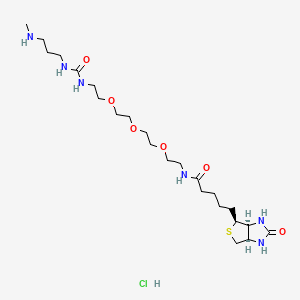


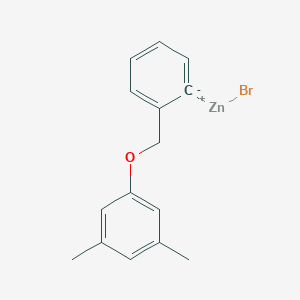

![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
![3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889209.png)

![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
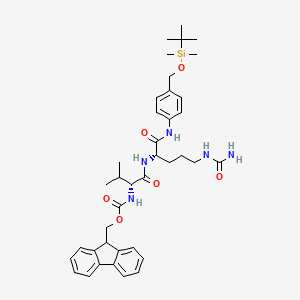
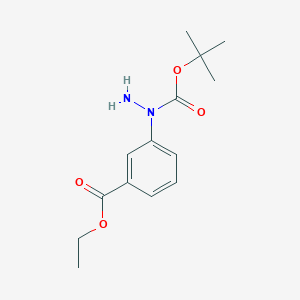
![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
